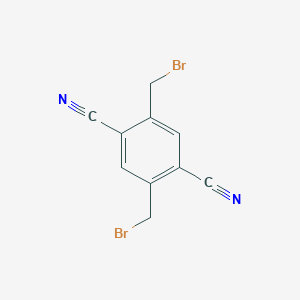
2,5-Bis(bromomethyl)terephthalonitrile
Overview
Description
2,5-Bis(bromomethyl)terephthalonitrile is an organic compound with the molecular formula C10H6Br2N2. It is a derivative of terephthalonitrile, where two bromomethyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(bromomethyl)terephthalonitrile typically involves the bromination of 2,5-dimethylterephthalonitrile. The process can be summarized as follows:
Starting Material: 2,5-Dimethylterephthalonitrile.
Bromination: The methyl groups are brominated using bromine (Br2) in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).
Reaction Conditions: The reaction is carried out under controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Bromination: Using industrial-grade bromine and catalysts.
Purification: The product is purified through recrystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(bromomethyl)terephthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Depending on the nucleophile, products like azides, thiols, or ethers are formed.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Primary amines.
Scientific Research Applications
2,5-Bis(bromomethyl)terephthalonitrile has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Biological Studies: Utilized in the study of enzyme inhibitors and other biological interactions.
Mechanism of Action
The mechanism of action of 2,5-Bis(bromomethyl)terephthalonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and biological interactions .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylterephthalonitrile: The parent compound without bromine substitution.
2,5-Dibromoterephthalonitrile: Similar structure but with bromine atoms directly attached to the benzene ring.
2,5-Dicyanobenzene: Lacks the bromomethyl groups but has similar nitrile functionalities.
Uniqueness
2,5-Bis(bromomethyl)terephthalonitrile is unique due to the presence of both bromomethyl and nitrile groups, which provide a versatile platform for various chemical reactions and applications. Its dual functionality makes it a valuable intermediate in organic synthesis and material science .
Properties
IUPAC Name |
2,5-bis(bromomethyl)benzene-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-3-7-1-9(5-13)8(4-12)2-10(7)6-14/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVXNROAOGBZRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)CBr)C#N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624049 | |
| Record name | 2,5-Bis(bromomethyl)benzene-1,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64746-04-9 | |
| Record name | 2,5-Bis(bromomethyl)benzene-1,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary methods for synthesizing 2,5-Bis(bromomethyl)terephthalonitrile?
A1: this compound can be synthesized from p-xylene in a three-step process:
- Aromatic Bromination: p-Xylene reacts with bromine in the presence of iodine as a catalyst to yield 2,5-dibromo-p-xylene. [, ]
- Aromatic Nucleophilic Substitution: 2,5-dibromo-p-xylene reacts with copper(I) cyanide (CuCN) in dimethylformamide (DMF) to produce 2,5-dimethylterephthalonitrile. []
- α-Bromination: 2,5-dimethylterephthalonitrile undergoes α-bromination with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) using azoisobutyrodinitrile as a radical initiator to yield this compound. [, , ]
Q2: What is the molecular structure and formula of this compound?
A2: this compound has the molecular formula C10H6Br2N2. Its structure consists of a terephthalonitrile core (a benzene ring with two nitrile groups in para positions) with a bromomethyl group (-CH2Br) attached to positions 2 and 5 of the benzene ring. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


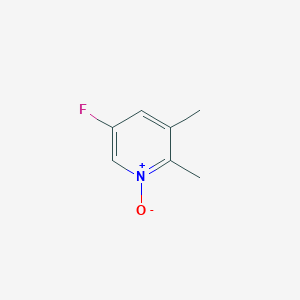
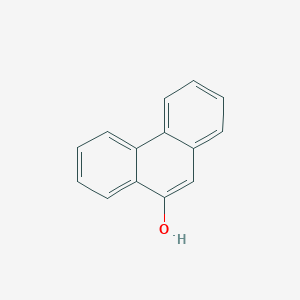
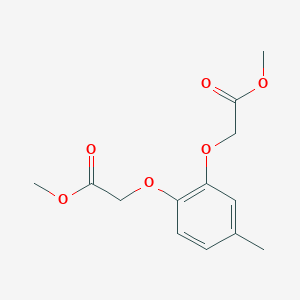
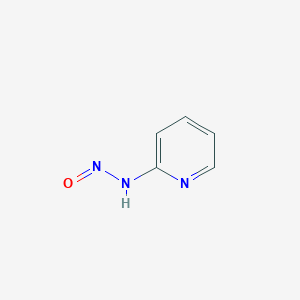
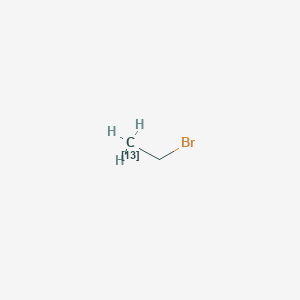
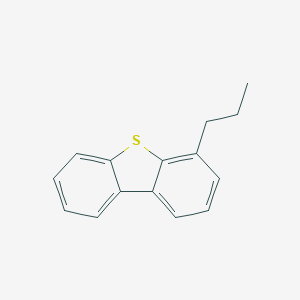
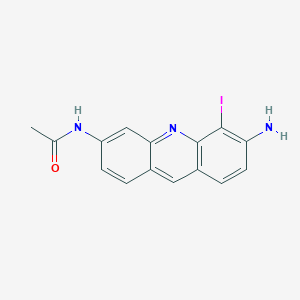


![(7s,8s)-7,8-Dihydrobenzo[f]quinoline-7,8-diol](/img/structure/B47625.png)
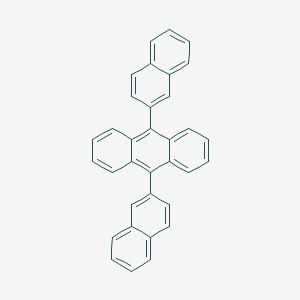

![4-[(4-Amino-3-bromo-5-ethylphenyl)methyl]-2-bromo-6-ethylaniline](/img/structure/B47629.png)

